6-(3-Fluorophenyl)pyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluorophenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWMPKAHMXZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 6 3 Fluorophenyl Pyrazin 2 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
For 6-(3-fluorophenyl)pyrazin-2-amine, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment. The protons on the pyrazine (B50134) and phenyl rings will appear in the aromatic region (typically δ 6.5-9.0 ppm). The two protons on the pyrazine core are in different chemical environments and should appear as distinct singlets or doublets. The four protons on the 3-fluorophenyl group will exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine coupling. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The parent pyrazine molecule shows a characteristic signal at approximately δ 145 ppm in CDCl₃. spectrabase.com In this compound, the pyrazine carbons will be shifted due to the electron-donating amine group and the electron-withdrawing fluorophenyl group. The carbon atom bonded to the fluorine atom in the phenyl ring will show a large C-F coupling constant, a key identifier for its position. For instance, in a related compound, 2,5-bis(3-fluorophenyl)pyrazine, the carbon atoms of the fluorophenyl ring show signals around δ 113-138 ppm, with the fluorine-coupled carbons exhibiting distinct splitting. rsc.org The carbons attached to nitrogen atoms in the pyrazine ring are expected to appear at lower field (higher ppm values). nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of pyrazine, aminopyrazine, and fluorophenyl derivatives. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |
|---|---|---|---|
| Pyrazine-H3/H5 | ~8.0 - 8.5 | ~140 - 155 | Two distinct signals expected for the two pyrazine protons. |
| Amine (-NH₂) | Broad, ~4.5 - 6.0 | N/A | Chemical shift is variable and signal may exchange with D₂O. |
| Phenyl-H | ~7.0 - 7.8 | ~114 - 165 | Complex multiplet pattern due to H-H and H-F coupling. |
| Pyrazine-C | N/A | ~135 - 160 | Four distinct signals expected for the pyrazine carbons. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. In an MS experiment, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight.
For this compound (C₁₀H₈FN₃), the exact mass can be calculated. The high-resolution mass spectrum (HRMS) would confirm the elemental composition. The nominal molecular weight is 189.19 g/mol . The mass spectrum would show a prominent molecular ion peak at m/z = 189.
The fragmentation of this molecular ion under electron impact (EI) would provide valuable structural information. Common fragmentation pathways for related aromatic amines and pyrazines include the loss of small, stable neutral molecules. rsc.orgdocbrown.info For this compound, expected fragmentations could include the loss of HCN (27 Da) from the pyrazine ring or the cleavage of the C-C bond between the two rings.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 189 | [C₁₀H₈FN₃]⁺ | Molecular Ion (M⁺) |
| 162 | [C₁₀H₇FN₂]⁺ | HCN |
| 95 | [C₆H₄F]⁺ | C₄H₄N₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. As a primary amine, it should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of two bands (one for symmetric and one for asymmetric stretch) is a hallmark of the -NH₂ group. youtube.com An N-H bending vibration is also expected around 1600-1650 cm⁻¹. orgchemboulder.com
The aromatic nature of the compound will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org The C-N stretching vibrations for aromatic amines typically appear as strong bands between 1250 and 1335 cm⁻¹. orgchemboulder.com Finally, a strong absorption corresponding to the C-F stretch is expected in the 1000-1300 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Rings |
| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |
| 1400 - 1600 | C=C Stretch (in-ring) | Aromatic Rings |
| 1250 - 1335 | C-N Stretch | Aromatic Amine |
X-ray Crystallography for Solid-State Molecular Architecture Determination
While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a definitive molecular architecture.
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrazine and phenyl rings and the dihedral angle between them. It would also confirm the geometry around the amine nitrogen atom. Crucially, this technique elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amine protons of one molecule and the nitrogen atoms of a neighboring pyrazine ring. rsc.org While no crystal structure for the title compound appears to be published, studies on related molecules like tris[(6-bromopyridin-2-yl)methyl]amine demonstrate how X-ray analysis reveals detailed structural parameters, including C-N bond lengths and the geometry around the central amine. nih.gov Such an analysis would provide the ultimate confirmation of the compound's structure.
Computational and Theoretical Investigations on 6 3 Fluorophenyl Pyrazin 2 Amine
Density Functional Theory (DFT) Calculations
There are no published DFT studies for 6-(3-Fluorophenyl)pyrazin-2-amine. Consequently, data regarding its electronic structure, frontier molecular orbitals, molecular electrostatic potential, or specific reactivity indices are not available.
No specific data is available.
No specific data is available.
No specific data is available.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
There are no published QSAR or QSPR models that include this compound in their training or test sets. Therefore, no specific modeling data or related findings can be reported.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling or dynamics simulations for this compound have not been documented in scientific literature.
No specific data is available.
Ligand-Receptor Interaction Modeling through Molecular Docking
Following a comprehensive search of scientific literature and chemical databases, no specific molecular docking studies for the compound this compound have been identified. Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This analysis provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
While computational studies, including molecular docking, have been performed on structurally related compounds like other substituted pyrazine (B50134) and fluorophenyl derivatives, the specific binding characteristics are unique to each molecule's three-dimensional structure and electronic properties. nih.govasiapharmaceutics.info Without dedicated research on this compound, it is not possible to provide detailed research findings or a data table of its specific ligand-receptor interactions.
Prediction of Electronic and Optical Properties (e.g., Nonlinear Optical Properties)
A thorough review of existing research indicates a lack of specific computational studies on the electronic and optical properties of this compound. The prediction of these properties, including nonlinear optical (NLO) properties, is typically carried out using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net These investigations calculate parameters such as dipole moment, polarizability, and hyperpolarizability, which determine a molecule's response to an external electric field, a key factor in NLO applications.
Research on other heterocyclic compounds demonstrates that the arrangement of donor and acceptor groups and the extent of π-electron conjugation are critical for tuning optical and electronic properties. bldpharm.combldpharm.com However, without specific DFT or other theoretical calculations for this compound, no data on its predicted electronic structure, energy gap, or NLO coefficients can be provided. Therefore, a data table summarizing these properties cannot be generated at this time.
In Vitro Biological Activity and Mechanistic Studies of 6 3 Fluorophenyl Pyrazin 2 Amine and Pyrazine Derivatives
Antimicrobial Activity Profile (In Vitro)
The antimicrobial potential of pyrazine (B50134) derivatives has been an area of active investigation, driven by the need for new agents to combat infectious diseases. The following sections detail the in vitro efficacy of these compounds against various microbial pathogens.
Antibacterial Efficacy
The antibacterial activity of aminopyrazine derivatives has been evaluated against a range of bacterial strains. A study on N-substituted 3-aminopyrazine-2-carboxamides demonstrated that antibacterial activity was observed for phenyl and alkyl derivatives, but not for benzyl (B1604629) derivatives. mdpi.comnih.gov Among the alkyl derivatives, there was an increase in antimycobacterial and antibacterial activity with an increase in the length of the carbon side chain. mdpi.comnih.gov For instance, weak antibacterial activity against tested strains was observed for compounds with a hexyl chain (MIC = 500 µM) and a heptyl chain (MIC = 250 µM). mdpi.com
Another study on 4-aminopyrazolo[1,5-a]pyrazines reported moderate bactericidal activity against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus at concentrations ranging from 31.25 to 250 µg/ml. nuph.edu.ua Furthermore, novel pyrazine-2-carboxylic acid derivatives have shown good antimicrobial activity against several clinical isolates, including E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com Specifically, certain derivatives were found to be more effective against E. coli with a MIC value of 50 µg/mL and against P. aeruginosa with a MIC of 25 µg/mL. rjpbcs.com
Table 1: In Vitro Antibacterial Activity of Pyrazine Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-hexyl-3-aminopyrazine-2-carboxamide | Various | 500 µM | mdpi.com |
| N-heptyl-3-aminopyrazine-2-carboxamide | Various | 250 µM | mdpi.com |
| 4-Aminopyrazolo[1,5-a]pyrazines | S. aureus, B. subtilis, M. luteus | 31.25-250 µg/ml | nuph.edu.ua |
| Pyrazine-2-carboxylic acid derivatives | E. coli | 50 µg/mL | rjpbcs.com |
| Pyrazine-2-carboxylic acid derivatives | P. aeruginosa | 25 µg/mL | rjpbcs.com |
Antifungal Efficacy
The in vitro antifungal activity of pyrazine derivatives has also been explored. In a study of N-substituted 3-aminopyrazine-2-carboxamides, antifungal activity was observed in all structural subtypes, with notable activity against Trichophyton interdigitale and Candida albicans. mdpi.comnih.gov Similarly, 4-aminopyrazolo[1,5-a]pyrazines demonstrated antifungal activity against C. albicans and C. krusei at concentrations between 31.25 and 250 μg/ml. nuph.edu.ua
Furthermore, certain pyrazine-2-carboxylic acid derivatives have shown promising results, with two compounds exhibiting the best activity against C. albicans with a MIC value of 3.125 µg/mL. rjpbcs.com The presence of a free amino group on the pyrazine or pyrimidine (B1678525) ring is suggested to contribute to the antimicrobial activity of these compounds. rjpbcs.com
Table 2: In Vitro Antifungal Activity of Pyrazine Derivatives
| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-substituted 3-aminopyrazine-2-carboxamides | T. interdigitale, C. albicans | Not specified | mdpi.comnih.gov |
| 4-Aminopyrazolo[1,5-a]pyrazines | C. albicans, C. krusei | 31.25-250 μg/ml | nuph.edu.ua |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | 3.125 µg/mL | rjpbcs.com |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans | 3.125 µg/mL | rjpbcs.com |
Antitubercular Activity
Pyrazine derivatives are well-known for their antitubercular properties, with pyrazinamide (B1679903) being a first-line drug for the treatment of tuberculosis. Research has focused on synthesizing and evaluating new pyrazine analogs with improved activity.
A series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their in vitro activity against several mycobacterial strains. mdpi.com The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL (46 µM). mdpi.comnih.gov The study also found that for alkyl derivatives, the antimycobacterial activity against M. tuberculosis and M. kansasii increased with the length of the carbon side chain. mdpi.comnih.gov For instance, an octylamide derivative showed the highest activity with a MIC of 25 µg/mL (100 µM). nih.gov
Another study focused on N-acylhydrazone derivatives of amino acids and found that several compounds exhibited significant in vitro activity against M. tuberculosis H37Rv, with MIC values ranging from 12.5 to 50 μg/mL. nih.gov
Table 3: In Vitro Antitubercular Activity of Pyrazine Derivatives
| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL (46 µM) | mdpi.comnih.gov |
| N-octyl-3-aminopyrazine-2-carboxamide | M. tuberculosis | 25 µg/mL (100 µM) | nih.gov |
| N-heptyl-3-aminopyrazine-2-carboxamide | M. tuberculosis | 50 µg/mL (212 µM) | nih.gov |
| N-hexyl-3-aminopyrazine-2-carboxamide | M. tuberculosis | 100 µg/mL (450 µM) | nih.gov |
| N-acylhydrazone derivatives of amino acids | M. tuberculosis H37Rv | 12.5 - 50 µg/mL | nih.gov |
Anti-inflammatory Activity and Cytokine Modulation (In Vitro)
Chronic inflammatory diseases represent a significant health burden, prompting the search for novel anti-inflammatory agents. Pyrazine-containing hybrids have shown promise in modulating key inflammatory pathways. mdpi.comnih.gov The anti-inflammatory effects of pyrimidines, which share a diazine core with pyrazines, are attributed to their ability to inhibit inflammatory mediators like prostaglandin (B15479496) E2, inducible nitric oxide synthase, and various cytokines. nih.gov
Derivatives of indoline (B122111) have been shown to reduce nitric oxide (NO), TNF-α, and IL-6 at very low concentrations (1-10 pM) in LPS-activated macrophages. nih.gov This reduction in cytokines was associated with a decrease in the phosphorylation of p38, a key signaling molecule in inflammatory pathways. nih.gov While direct in vitro data for 6-(3-Fluorophenyl)pyrazin-2-amine is limited, the broader class of pyrazine and related heterocyclic derivatives demonstrates significant potential for anti-inflammatory activity and cytokine modulation.
Antioxidant Potential (In Vitro)
Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant properties of aminopyrazine derivatives have been a subject of interest. nih.gov Coelenteramine, a metabolite of the bioluminescent compound coelenterazine (B1669285) and a 2-amino-1,4-pyrazine derivative, exhibits excellent antioxidant properties against reactive oxygen and nitrogen species (ROS/RNS). nih.gov This discovery has spurred the development of synthetic aminopyrazines as potential antioxidant-based therapies. nih.gov
These synthetic aminopyrazines have been shown to be effective inhibitors of lipid peroxidation and efficient quenchers of peroxynitrite. nih.gov They have demonstrated the ability to protect isolated low-density lipoproteins (LDL) from radical-induced damage and to shield cellular components like membranes and DNA from oxidative stressors. nih.gov While specific in vitro antioxidant data for this compound is not detailed in the provided context, the established antioxidant capacity of the aminopyrazine scaffold suggests its potential in this area.
Antineoplastic Activity and Cellular Targets (In Vitro)
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with pyrazine derivatives showing significant promise. nih.gov A number of aminopyrazine derivatives have been identified as antitumor agents, with some acting as inhibitors of SHP2, a protein tyrosine phosphatase involved in cell growth and proliferation. mdpi.comnih.gov
In one study, a series of novel 2-aminopyrazine (B29847) derivatives were synthesized and evaluated for their inhibitory activities against MDA-MB-231 and H1975 cancer cell lines. nih.gov Compound 3e from this series exhibited potent antitumor activities with IC50 values of 5.66 ± 2.39 µM against MDA-MB-231 cells and 11.84 ± 0.83 µM against H1975 cells. nih.gov Flow cytometry analysis revealed that this compound induced apoptosis in H1975 cells, and molecular docking simulations suggested that it likely exerts its effect by selectively inhibiting SHP2. nih.gov
Another study focused on the design and synthesis of pyrazine-based small molecules as allosteric inhibitors of SHP2. mdpi.com One of the final compounds, a methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, was identified as an active and acceptable cytotoxic agent. researchgate.net This compound showed significant cytotoxic activity against MDA-MB-231 cells at a concentration of 0.1 µM. mdpi.com
Furthermore, a study on 3-aminopyrazine-2-carboxamide (B1665363) derivatives evaluated their in vitro cytotoxicity in the HepG2 liver cancer cell line. One of the tested compounds, with a 4-CF3 substitution, showed moderate cytotoxicity with an IC50 of 41.4 µM. nih.gov
Table 4: In Vitro Antineoplastic Activity of Pyrazine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Cellular Target/Mechanism | Reference |
|---|---|---|---|---|
| Compound 3e (2-aminopyrazine derivative) | MDA-MB-231 | 5.66 ± 2.39 µM | Induces apoptosis, likely SHP2 inhibition | nih.gov |
| Compound 3e (2-aminopyrazine derivative) | H1975 | 11.84 ± 0.83 µM | Induces apoptosis, likely SHP2 inhibition | nih.gov |
| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | MDA-MB-231 | 0.1 µM (cytotoxic activity) | SHP2 allosteric inhibitor | mdpi.comresearchgate.net |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG2 | 41.4 µM | Cytotoxicity | nih.gov |
Enzyme Inhibition Studies (e.g., Topoisomerase II, Kinases)
The pyrazine scaffold is a key motif in the development of small molecule kinase inhibitors, which are crucial for regulating cellular signaling pathways. tandfonline.comnih.gov Many pyrazine-based inhibitors function as ATP-competitive agents, binding to the ATP pocket of enzymes either reversibly or irreversibly. tandfonline.com
Kinase Inhibition: Derivatives of the triazolo[4,3-a]pyrazine core have been identified as potent dual inhibitors of key receptor tyrosine kinases c-Met and VEGFR-2. nih.gov The hepatocyte growth factor (HGF)/c-Met signaling pathway is a significant target in cancer therapy, and its inhibition can block tumor angiogenesis. nih.gov Similarly, VEGFR is a primary regulator of angiogenesis. nih.gov One notable compound, 17l, demonstrated potent inhibition of both p-c-Met (Tyr1003) and p-VEGFR-2 (Tyr1059) protein levels in the A549 cell line. nih.gov
Salt-inducible kinases (SIKs), particularly SIK2 and SIK3, represent another target for pyrazine-based compounds in the context of autoimmune and inflammatory diseases. acs.org A pyrido[3,4-b]pyrazine (B183377) compound (Compound 9 in the study) showed moderate biochemical activity against SIKs. acs.org Further optimization led to the development of GLPG4970, a pyridine (B92270) derivative with potent SIK2/SIK3 inhibition. acs.org
The table below summarizes the inhibitory activities of selected pyrazine derivatives against various kinases.
| Compound ID | Target Enzyme(s) | Cell Line/Assay | IC₅₀ Value |
| 17l | c-Met / VEGFR-2 | Kinase Assay | c-Met: 0.021 µM, VEGFR-2: 0.019 µM |
| Compound 97 | C-Raf / MEK1 | Enzyme Assay | C-Raf: 0.056 µM, MEK1: 0.65 µM |
| Compound 9 | SIK1 / SIK2 / SIK3 | Biochemical Assay | SIK1: 1.1 µM, SIK2: 0.4 µM, SIK3: 0.2 µM |
| GLPG4970 (8) | SIK1 / SIK2 / SIK3 | Biochemical Assay | SIK1: 0.106 µM, SIK2: 0.003 µM, SIK3: 0.001 µM |
This table is interactive. Click on headers to sort.
Topoisomerase II Inhibition: Topoisomerases are essential enzymes that manage DNA topology during cellular processes like replication. mdpi.com Inhibitors of these enzymes are widely used in chemotherapy. mdpi.comnih.gov Pyrazine derivatives have been investigated as topoisomerase inhibitors. For instance, certain furanoquinolinedione and isooxazolinequinolinedione derivatives containing a pyrazine ring have shown inhibitory activity against tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme related to topoisomerase II function, with IC₅₀ values as low as 9.3 μM. nih.govmdpi.com
Cellular Proliferation and Apoptosis Induction in Cell Lines (In Vitro)
A significant body of research highlights the ability of pyrazine derivatives to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). nih.govnih.gov
Antiproliferative Activity: The antiproliferative effects of various pyrazine compounds have been evaluated against a range of human cancer cell lines. For example, a series of ligustrazine-curcumin hybrids containing a pyrazine moiety demonstrated significant inhibitory effects on lung cancer cell lines A549 and A549/DDP, with IC₅₀ values ranging from 0.60 to 2.85 μM. nih.gov Similarly, the triazolo[4,3-a]pyrazine derivative 17l showed potent antiproliferative activity against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cells. nih.gov Chalcone-pyrazine hybrids have also shown good activity against BPH-1 (benign prostatic hyperplasia) and MCF-7 cells. mdpi.com
The table below presents the antiproliferative activity (IC₅₀) of various pyrazine derivatives in different cancer cell lines.
| Compound Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Triazolo[4,3-a]pyrazine | 17l | A549 (Lung) | 0.98 |
| Triazolo[4,3-a]pyrazine | 17l | MCF-7 (Breast) | 1.05 |
| Triazolo[4,3-a]pyrazine | 17l | Hela (Cervical) | 1.28 |
| Ligustrazine-curcumin hybrid | 79 | A549 (Lung) | 0.60 |
| Ligustrazine-curcumin hybrid | 80 | A549/DDP (Resistant Lung) | 1.21 |
| Chalcone-pyrazine hybrid | 46 | MCF-7 (Breast) | 9.1 |
| Chalcone-pyrazine hybrid | 48 | BEL-7402 (Liver) | 10.74 |
| Coumarin-pyrazine hybrid | 97 | HCT116 (Colon) | 0.9 |
This table is interactive. Click on headers to sort.
Apoptosis Induction: The cytotoxic effects of these compounds are often mediated by the induction of apoptosis. nih.gov Fluorescence staining and flow cytometry analysis have confirmed that compounds like the chalcone-pyrazine hybrid 48 can induce apoptosis in BEL-7402 cells. mdpi.com The induction of apoptosis is a complex process that can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases. nih.govnih.gov For example, pyrazolo-pyridine derivatives have been shown to induce apoptosis by decreasing mitochondrial membrane potential and increasing the levels of activated caspase-9 and -3/7 in HeLa and MCF-7 cells. nih.gov
Receptor-Specific Modulation (e.g., Neuropeptide S Receptor Antagonism)
The structural versatility of the pyrazine core allows for its use in designing ligands that can selectively modulate specific receptors.
Neuropeptide S Receptor (NPSR) Antagonism: The neuropeptide S (NPS) system is involved in various neurobiological functions, and NPSR antagonists are being explored for the treatment of conditions like substance abuse disorders. acs.org A series of compounds based on an oxazolo[3,4-a]pyrazine scaffold have been developed as potent NPSR antagonists. acs.org Through structure-activity relationship studies, researchers have optimized these derivatives to effectively counteract NPS-induced effects in vivo. acs.org
Other Receptor Interactions: Pyrazine derivatives have also been synthesized as muscarinic agonists, demonstrating high potency. rsc.org Furthermore, some pyrazine-containing drugs, such as the hypnotic agent eszopiclone, are believed to exert their effects by modulating GABA-A receptor domains. nih.gov There has also been inquiry into whether pyrazine derivatives found in food flavorings might interact with nicotinic acetylcholine (B1216132) receptors, though this is thought to primarily involve stimulation of the olfactory nerve rather than direct receptor binding. researchgate.net
Investigation of Molecular Mechanisms of Action (In Vitro Pathways)
Understanding the molecular pathways affected by these compounds is crucial for their development as therapeutic agents. nih.gov
Inhibition of Signaling Pathways: As mentioned, dual c-Met/VEGFR-2 inhibitors like compound 17l function by inhibiting the phosphorylation of these key proteins, thereby blocking the HGF/c-Met signaling pathway and angiogenesis. nih.gov This disruption of signaling is a primary mechanism for their antitumor effects. nih.gov
Induction of Oxidative Stress: Some pyrazine derivatives exert their antitumor activity by promoting the accumulation of reactive oxygen species (ROS) within cancer cells. nih.gov For instance, a ligustrazine-curcumin hybrid was found to inhibit the expression of thioredoxin reductase (TrxR), leading to ROS accumulation and subsequent apoptosis in lung cancer cells. nih.gov This mechanism was confirmed when the antitumor activity was significantly weakened by the addition of an active oxygen scavenger. nih.gov
Apoptosis Pathway Activation: The induction of apoptosis by pyrazine derivatives often involves the intrinsic pathway. This can be triggered by events such as DNA damage or increased oxidative stress, leading to changes in the mitochondrial membrane. nih.govnih.gov This permeabilization of the mitochondrial membrane causes the release of pro-apoptotic molecules like cytochrome c, which in turn activates initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7), ultimately leading to cell death. nih.govnih.gov Some pyrazine compounds are also designed as photosensitizers, which, upon photoexcitation, generate singlet oxygen that causes tissue damage and induces apoptosis. google.com
Structure Activity Relationship Sar Studies on 6 3 Fluorophenyl Pyrazin 2 Amine and Pyrazine Analogues
Positional and Substituent Effects of the Fluorophenyl Moiety on Biological Activity
The placement and nature of substituents on the phenyl ring of 6-arylpyrazin-2-amines have been shown to be critical determinants of their biological activity. In the case of 6-(3-Fluorophenyl)pyrazin-2-amine, the location of the fluorine atom at the meta position is a key feature.
Studies on related 6-aryl-1,3,5-triazine-2-amines have indicated that the nature and position of substituents on the 6-aryl group can significantly impact their antiproliferative activity. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby influencing its interaction with target proteins. While direct comparative data for the 2-fluoro, 3-fluoro, and 4-fluoro isomers of 6-phenylpyrazin-2-amine is not extensively available in the public domain, general principles of medicinal chemistry suggest that the position of the fluorine atom can affect the molecule's conformation, lipophilicity, and metabolic stability. The meta-positioning of the fluorine in this compound likely offers a specific conformational preference or electronic distribution that is favorable for its biological target engagement.
Furthermore, the introduction of other substituents on the phenyl ring can lead to varied effects. For example, in a series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, the antiproliferative effectiveness was found to be less affected by the 6-aryl substituents compared to the cycloamino group at the 4-position. However, this does not diminish the importance of the fluorophenyl moiety, as its specific interactions are likely crucial for the initial recognition and binding to the target.
Role of the Amine Functionality in Ligand-Target Interactions
The 2-amino group on the pyrazine (B50134) ring is a pivotal feature for the biological activity of this class of compounds. This primary amine is a key hydrogen bond donor, a role that is frequently observed in the interaction of small molecule inhibitors with their protein targets, particularly kinases.
In many kinase inhibitors, the 2-aminopyrazine (B29847) scaffold forms one or more crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction serves as a critical anchor, orienting the rest of the molecule within the active site to achieve optimal binding. The nitrogen atoms of the pyrazine ring itself can also act as hydrogen bond acceptors, further stabilizing the ligand-target complex.
The importance of the amine functionality is underscored by the fact that many potent kinase inhibitors are based on scaffolds containing a 2-aminopyrimidine or a related heterocycle with a similar hydrogen bonding motif. Bioisosteric replacement of the amine group with other functionalities often leads to a significant loss of activity, highlighting its indispensable role in molecular recognition. For instance, in a study of imidazo[1,2-a]pyrazines as checkpoint kinase-1 inhibitors, the interactions within the binding pocket were crucial for inhibitory activity. While not a direct analogue, this highlights the importance of specific interactions of the pyrazine core and its substituents.
Influence of Pyrazine Ring Substitutions on Bioactivity
Modifications to the pyrazine ring itself, beyond the essential 2-amino and 6-aryl groups, can have a profound impact on the biological activity of these compounds. The introduction of various substituents can influence the molecule's potency, selectivity, and pharmacokinetic properties.
For example, in a series of 2,6-disubstituted pyrazines developed as CSNK2A inhibitors, modifications at the 6-position were explored to improve selectivity. This demonstrates that even subtle changes to the substitution pattern on the pyrazine ring can fine-tune the compound's interaction with different biological targets.
Furthermore, studies on other pyrazine-containing molecules have shown that the introduction of small alkyl or halo substituents can modulate lipophilicity and metabolic stability. For instance, the addition of a methyl group could enhance binding through van der Waals interactions or improve metabolic resistance, while a chloro group could alter the electronic properties of the ring and potentially introduce new interactions. The specific effects of such substitutions on the bioactivity of this compound would need to be empirically determined for each biological target of interest.
Quantitative SAR (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For pyrazine derivatives, 3D-QSAR models have been successfully employed to predict the activity of new analogues and to guide the design of more potent compounds.
In a study on 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, a 3D-QSAR model was developed that could predict the antileukemic activity of the compounds with reasonable accuracy. Such models generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
Future Perspectives in Research on 6 3 Fluorophenyl Pyrazin 2 Amine and Pyrazine Analogues
Development of Novel Synthetic Routes for Enhanced Structural Diversity
The ability to synthesize a wide array of analogues is crucial for establishing structure-activity relationships and optimizing lead compounds. Future efforts in the synthesis of 6-(3-Fluorophenyl)pyrazin-2-amine analogues will likely concentrate on developing more efficient and versatile synthetic methodologies.
Key areas of development include:
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for the functionalization of the pyrazine (B50134) core. tandfonline.com Future research will likely focus on expanding the scope of these reactions to introduce a wider variety of substituents at different positions of the pyrazine ring, allowing for fine-tuning of the molecule's properties. For instance, nickel-catalyzed Kumada–Corriu cross-coupling has been successfully used to create trisubstituted pyrazines. mdpi.com
C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic compounds. mdpi.com Developing regioselective C-H functionalization methods for the pyrazine ring would enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, thereby streamlining the synthesis of diverse analogues.
Multi-Component Reactions: One-pot, multi-component reactions offer a rapid and efficient way to construct complex molecules from simple starting materials. nih.gov The development of novel multi-component reactions that can generate highly substituted pyrazine cores in a single step would significantly accelerate the discovery of new bioactive compounds.
Biomimetic Synthesis: Inspired by natural product synthesis, biomimetic approaches, such as the homodimerization of α-amino aldehydes followed by air oxidation, can provide efficient routes to certain pyrazine alkaloids and could be adapted for the synthesis of novel analogues. mdpi.com
| Synthetic Strategy | Description | Potential for Diversity |
| Cross-Coupling Reactions | Palladium or Nickel-catalyzed reactions to form C-C or C-N bonds. | High: Allows for a wide range of aryl, alkyl, and amino substituents. |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-X bond. | Very High: Enables late-stage diversification of the pyrazine core. |
| Multi-Component Reactions | Combining three or more reactants in a single step to form a product. | High: Rapidly generates complex structures with multiple points of diversity. |
| Biomimetic Synthesis | Mimicking biosynthetic pathways to construct the pyrazine ring. | Moderate: Often specific to certain substitution patterns found in nature. |
Advanced Computational Approaches for Rational Compound Design
Computational chemistry plays an increasingly vital role in modern drug discovery. For this compound and its analogues, computational methods can guide the design of new molecules with improved properties and predict their biological activity.
Future computational research will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic properties of pyrazine derivatives, such as their frontier molecular orbital energy gaps and charge-transfer characteristics. science.gov This information is crucial for designing molecules with specific electronic or optical properties.
Molecular Docking and Dynamics Simulations: These techniques can predict how pyrazine analogues will bind to specific biological targets, such as proteins and enzymes. acs.org By simulating the interactions at the molecular level, researchers can prioritize the synthesis of compounds that are most likely to be active. For pyrazine-containing kinase inhibitors, the nitrogen atom often acts as a hydrogen bond acceptor, a key interaction that can be modeled computationally. pharmablock.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to correlate the structural features of pyrazine analogues with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, helping to guide synthetic efforts.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models based on known active pyrazine compounds can be used to screen virtual libraries for new potential hits.
| Computational Method | Application | Outcome |
| Density Functional Theory (DFT) | Elucidating electronic structure and properties. | Prediction of reactivity, and optical properties. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Prioritization of compounds for synthesis and biological testing. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Understanding binding stability and conformational changes. |
| QSAR Modeling | Correlating chemical structure with biological activity. | Predicting the activity of novel, unsynthesized compounds. |
Exploration of Emerging In Vitro Biological Targets and Pathways
The pyrazine scaffold is present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov A key future direction for research on this compound will be to explore its potential to modulate novel and emerging biological targets.
Potential areas for investigation include:
Kinase Inhibition: Many pyrazine derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. pharmablock.com Screening this compound and its analogues against a broad panel of kinases could identify new therapeutic opportunities.
Proteasome Inhibition: Bortezomib, a pyrazine-containing drug, is a proteasome inhibitor used to treat multiple myeloma. mdpi.com This suggests that the pyrazine scaffold may be amenable to the design of other proteasome inhibitors.
Epigenetic Targets: There is growing interest in developing drugs that target epigenetic modifiers, such as histone deacetylases (HDACs) and methyltransferases. The versatile nature of the pyrazine ring makes it an attractive scaffold for the design of inhibitors of these enzymes.
Antiparasitic Activity: Pyrazine analogues have shown promise in the treatment of protozoal infections like malaria. nih.gov Further investigation into the antiparasitic potential of this compound derivatives is warranted.
| Biological Target Class | Therapeutic Area | Example |
| Protein Kinases | Oncology, Inflammation | Spleen tyrosine kinase (Syk) pharmablock.com |
| Proteasome | Oncology | 26S proteasome mdpi.com |
| Viral Enzymes | Infectious Disease | SARS-CoV-2 targets nih.gov |
| Protozoal Targets | Infectious Disease | Plasmodium falciparum nih.gov |
Integration of High-Throughput Screening with Design Principles
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov Integrating HTS with rational design principles will be a powerful strategy for discovering novel bioactive pyrazine analogues.
This integrated approach would involve:
Library Design: Creating focused libraries of this compound analogues based on computational predictions and known structure-activity relationships for other pyrazine compounds.
HTS Campaigns: Screening these libraries against a variety of biological targets to identify initial "hits." nih.gov
Hit-to-Lead Optimization: Using the HTS data to inform further rounds of rational design and synthesis, with the goal of improving the potency, selectivity, and drug-like properties of the initial hits.
Counter-Screening: Employing secondary assays to eliminate compounds that exhibit non-specific activity or assay interference, a common challenge in HTS. nih.gov
By combining the power of large-scale screening with the precision of computational design and synthetic chemistry, researchers can more efficiently navigate the chemical space around this compound to uncover new compounds with significant therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 6-(3-Fluorophenyl)pyrazin-2-amine, and how do reaction conditions influence yield and purity?
The synthesis of pyrazin-2-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 6-arylpyrazin-2-amine analogs are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, with yields influenced by catalysts (e.g., Pd-based), solvent polarity, and temperature . Fluorinated phenyl groups, such as 3-fluorophenyl, may require controlled fluorination steps to avoid side reactions. Purification via column chromatography or recrystallization is critical to isolate the compound in >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- H/C NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., fluorine-induced deshielding at ~160 ppm for F-coupled carbons) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., CHFN) and isotopic patterns.
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with the amine group) .
Q. How can researchers screen the biological activity of this compound in early-stage studies?
- In vitro kinase assays : Test inhibition of targets like SHP2 or p38 MAP kinase using fluorescence-based or radiometric assays (IC determination) .
- Cellular viability assays : Use MTT or ATP-luminescence in cancer cell lines (e.g., leukemia, breast cancer) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target selectivity?
- Substituent variation : Compare analogs with substituents at the 3-fluorophenyl (e.g., methoxy, chloro) or pyrazine positions. For example, replacing 3-fluoro with 3-methoxy increases SHP2 inhibition by 10-fold .
- Molecular docking : Use software like AutoDock to predict binding poses in allosteric pockets (e.g., SHP2’s tunnel-like cavity) .
- Physicochemical tuning : Adjust logP via alkyl chain modifications to improve membrane permeability .
Q. What role does X-ray crystallography play in elucidating the binding mechanism of this compound with therapeutic targets?
X-ray structures (e.g., PDB: 5EHR for SHP2) reveal key interactions:
Q. How can contradictory data on biological efficacy be resolved in studies of this compound?
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC).
- Metabolic stability checks : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .
- Batch analysis : Verify compound purity via HPLC to exclude impurities causing off-target effects .
Q. What strategies enhance the fluorine-mediated bioactivity of this compound?
- Fluorine scan : Compare 3-F, 4-F, and 2-F analogs to assess electronic effects on target binding.
- F NMR : Monitor conformational changes in solution to correlate fluorophenyl orientation with potency .
- Metabolic blocking : Fluorine at the 3-position reduces oxidative metabolism in hepatic CYP450 assays .
Q. How are enzymatic assays optimized for studying this compound’s inhibition kinetics?
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?
- Rodent xenografts : Administer orally (10–50 mg/kg) in immunocompromised mice with tumor implants.
- Pharmacokinetic profiling : Measure plasma , , and bioavailability (e.g., 40–60% in rats for related pyrazines) .
- Toxicology screens : Monitor liver enzymes (ALT/AST) and body weight to assess safety margins .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
